molecular formula CH2O5Zn2 B12083827 Carbonic acid, zinc salt, basic CAS No. 51839-25-9

Carbonic acid, zinc salt, basic

Cat. No.: B12083827
CAS No.: 51839-25-9
M. Wt: 224.8 g/mol
InChI Key: MZLPNVOTLUZXHN-UHFFFAOYSA-J
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Description

Nomenclature and Chemical Identity of Basic Zinc Carbonates

The term "basic zinc carbonate" refers to a group of compounds that contain both carbonate and hydroxide (B78521) anions. The nomenclature and precise chemical formulas can often be a source of confusion in scientific literature.

Hydrozincite (Zn₅(CO₃)₂(OH)₆) as a Primary Focus

Hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆, is the most well-defined and commonly occurring form of basic zinc carbonate. nih.govwikipedia.org It is recognized as a distinct mineral species by the International Mineralogical Association (IMA) with the symbol Hznc. nih.gov Also known as zinc bloom or marionite, hydrozincite typically appears as white to grey, earthy or fibrous masses, and more rarely as small, transparent to translucent crystals. wikipedia.orgnationalgemlab.in It is an alteration product of other zinc-containing minerals like sphalerite, smithsonite (B87515), and hemimorphite, forming in the oxidation zones of zinc ore deposits. wikipedia.orgontosight.ai

The structure of hydrozincite consists of five zinc cations, two carbonate anions, and six hydroxide anions. This arrangement creates a stable, three-dimensional network.

Historical Perspectives on Structural Elucidation and Characterization

The study of basic zinc carbonates has a long history, marked by early challenges in determining their exact compositions and structures. rruff.info Early 20th-century literature reflects the complexity and sometimes conflicting findings regarding these compounds. rruff.info Modern analytical techniques, such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and infrared spectroscopy (IR), have been instrumental in providing more definitive characterization. nih.govrruff.info For instance, TGA can differentiate between hydrozincite and other basic zinc carbonates based on their distinct thermal decomposition temperatures. rruff.info Hydrozincite typically shows a main endothermic peak at a higher temperature (around 334°C) compared to other forms (around 267°C). rruff.info

Significance in Modern Inorganic Chemistry and Materials Science Research

Basic zinc carbonates, particularly hydrozincite, are of significant interest in contemporary research for several reasons. They serve as important precursors for the synthesis of zinc oxide (ZnO), a material with a wide range of applications in electronics, catalysis, and pigments. researchgate.netnanografi.com The thermal decomposition of basic zinc carbonate yields ZnO, and the properties of the final oxide can be tailored by controlling the synthesis and decomposition conditions of the precursor. researchgate.net

In materials science, basic zinc carbonates are explored for their potential use in various applications. They have been investigated for use in:

Gas-sensing devices: The porous nature of ZnO derived from basic zinc carbonate makes it suitable for detecting various gases. researchgate.net

Corrosion protection: Basic zinc carbonate forms as a protective layer on galvanized steel, slowing down the corrosion process. nanografi.com Layered double hydroxides, which are structurally related to basic zinc carbonates, are also being researched for advanced anticorrosion coatings. mdpi.com

Environmental remediation: Due to their ability to adsorb and precipitate toxic ions, basic zinc carbonates have potential applications in removing heavy metals from wastewater. ontosight.ainanografi.com

Catalysis: Zinc carbonate is used as a catalyst in various organic synthesis reactions. nanografi.com

Current Challenges in Research on Basic Zinc Carbonates

Despite advances in characterization, several challenges persist in the research of basic zinc carbonates.

Inconsistent Literature Nomenclature and Reference Spectra Gaps

A significant hurdle in the field is the inconsistent nomenclature used in the literature. nih.govresearchgate.net The same compound may be referred to by different names or chemical formulas, leading to confusion and difficulty in comparing results across studies. nih.gov For example, a compound with the nominal formula Zn₅(CO₃)₂(OH)₆ might be labeled as hydrozincite, zinc carbonate hydroxide, or basic zinc carbonate. nih.gov

Furthermore, there are gaps and inconsistencies in reference spectra databases, particularly for X-ray diffraction patterns. nih.gov This makes the definitive identification of synthesized or analyzed basic zinc carbonate phases challenging. Researchers often need to employ a suite of analytical techniques—including XRD, FTIR, TGA, and elemental analysis—to confidently characterize their materials. nih.govtandfonline.com

Complex Chemistry and Polymorphism

"Carbonic acid, zinc salt, basic," more commonly known as basic zinc carbonate, is not a single, simple compound but rather a family of related chemical entities. Its complexity arises from the variable stoichiometry of its carbonate and hydroxide components, and its existence in multiple crystalline forms, a phenomenon known as polymorphism.

The chemical formula for basic zinc carbonate is generally represented as Zn(CO₃)ₓ(OH)ᵧ, highlighting the variable composition. One of the most well-defined and common forms is hydrozincite, with the formula Zn₅(CO₃)₂(OH)₆. wikipedia.org The term "basic" signifies the presence of hydroxide groups in addition to the carbonate ions. This inherent complexity means that the synthesis of basic zinc carbonate can yield different products, including potential impurities like zinc oxide, depending on the specific conditions. nih.govnih.gov The formation of basic zinc carbonate is often the result of the hydrolysis of zinc compounds. wikipedia.org For instance, the passivation layer that forms on zinc metal when exposed to air is believed to contain basic zinc carbonate. wikipedia.org

The synthesis of basic zinc carbonate can be achieved through various methods, such as the reaction of zinc oxide with ammonium (B1175870) hydrogencarbonate in an aqueous medium or through solid-state reactions at room temperature using precursors like zinc sulfate (B86663) heptahydrate and ammonium bicarbonate. researchgate.netresearchgate.net Research has shown that subtle differences in these synthesis routes can lead to variations in the final product. nih.gov For example, in one study, reacting zinc oxide and ammonium hydrogencarbonate for over 60 minutes reliably produced pentazinc hexahydroxydicarbonate (hydrozincite). researchgate.net The chemistry is further complicated by the fact that basic zinc carbonate can serve as a precursor for the synthesis of other zinc compounds, such as zinc oxide, through thermal decomposition. researchgate.net

Polymorphism is a key characteristic of basic zinc carbonate, with hydrozincite being the most studied polymorph. wikipedia.orghandbookofmineralogy.org Hydrozincite possesses a monoclinic crystal system. wikipedia.orghandbookofmineralogy.orgminerals.net It can form as lathlike or bladed crystals, though it is more commonly found in massive forms like fibrous, stalactitic, or earthy aggregates. handbookofmineralogy.orgmindat.org The existence of different polymorphs is significant as the crystalline structure can influence the material's physical and chemical properties. While hydrozincite is a well-characterized polymorph, the synthesis and characterization of other forms of basic zinc carbonate remain an active area of research.

The crystallographic details of hydrozincite are well-documented and provide a basis for understanding its structure.

Crystallographic Data for Hydrozincite (Zn₅(CO₃)₂(OH)₆)
PropertyValueReference
Crystal SystemMonoclinic wikipedia.orghandbookofmineralogy.org
Crystal ClassPrismatic (2/m) wikipedia.org
Space GroupC2/m wikipedia.org
Unit Cell Parametersa = 13.58 Å wikipedia.org
b = 6.28 Å
c = 5.41 Å
Beta Angle (β)95.51° wikipedia.org
Formula Units (Z)2 wikipedia.org

Properties

CAS No.

51839-25-9

Molecular Formula

CH2O5Zn2

Molecular Weight

224.8 g/mol

IUPAC Name

dizinc;carbonate;dihydroxide

InChI

InChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;;/q;;;2*+2/p-4

InChI Key

MZLPNVOTLUZXHN-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].[OH-].[OH-].[Zn+2].[Zn+2]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis via X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary and powerful technique for investigating the crystallographic structure of materials. malvernpanalytical.comx-raywizards.com It provides detailed information about the phase composition, crystal system, and degree of crystallinity.

Phase Identification of Hydrozincite (e.g., Zn₅(CO₃)₂(OH)₆) and Co-existing Phases

XRD pattern analysis is akin to fingerprinting for crystalline materials, where the diffraction peak positions and intensities are unique to a specific phase. youtube.com Basic zinc carbonate is predominantly identified as hydrozincite (Zn₅(CO₃)₂(OH)₆). researchgate.netresearchgate.netunica.it However, depending on the synthesis or natural formation conditions, other phases can coexist.

Commonly identified co-existing phases include:

Zinc oxide (ZnO): Often a minor component, its presence can be confirmed by peaks that differ between the test sample and a pure hydrozincite reference. nih.gov In some cases, thermal decomposition of hydrozincite leads to the formation of hexagonal ZnO. researchgate.net

Amorphous material: A broad hump in the XRD pattern indicates the presence of a significant amount of amorphous, or non-crystalline, material. nih.gov

Other Zn-C-O-H phases: Different basic zinc carbonate compounds can be present.

Simonkolleite (Zn₅(OH)₈Cl₂·H₂O): This layered zinc hydroxide (B78521) chloride can be a precursor or a co-existing phase, particularly in environments containing chloride ions. researchgate.netbibliotekanauki.plnih.gov It can sometimes form as an artifact during sample preparation for analysis. bibliotekanauki.pl

The identification of these phases is achieved by comparing the experimental XRD pattern with reference patterns from databases such as the International Centre for Diffraction Data (ICDD). youtube.comnih.gov

Determination of Crystal System and Lattice Parameters

The crystal system describes the symmetry of the crystal lattice, while the lattice parameters define the size and shape of the unit cell, the smallest repeating unit of a crystal. byjus.comwikipedia.org

Hydrozincite (Zn₅(CO₃)₂(OH)₆): The diffraction patterns of hydrozincite are often indexed to a monoclinic crystal system. researchgate.net

Znucalite (Zn₁₂Ca(UO₂)(CO₃)₃(OH)₂₂·4H₂O): This complex zinc carbonate mineral is identified as having a monoclinic crystal system. mindat.orgwebmineral.com

Smithsonite (B87515) (ZnCO₃): In contrast, the simpler zinc carbonate, smithsonite, belongs to the rhombohedral (trigonal) crystal system. mineralexpert.orghandbookofmineralogy.orgwikipedia.orgaccessscience.com

Interactive Table: Crystal System and Lattice Parameters of Selected Zinc Carbonate Compounds

CompoundCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)
Hydrozincite Monoclinic13.586.2805.4109095.890
Znucalite Monoclinic10.7226.25925.35590101.1390
Smithsonite Rhombohedral4.65264.652615.02579090120

Note: The lattice parameters for hydrozincite can vary slightly depending on the specific study and sample purity.

Analysis of Crystallinity and Amorphous Content

The degree of crystallinity significantly influences the properties of basic zinc carbonate. XRD is used to assess this by analyzing the sharpness and intensity of the diffraction peaks.

Crystalline Content: Sharp, well-defined peaks in the XRD pattern indicate a high degree of crystallinity. researchgate.net

Amorphous Content: The presence of a broad, diffuse background "halo" is characteristic of amorphous material. nih.govutah.edu The ratio of the integrated area of the crystalline peaks to the total area under the curve (including the amorphous halo) can be used to quantify the percent crystallinity. utah.edu

Studies have shown that factors such as reaction time during synthesis can influence the crystallinity of the resulting hydrozincite nanoparticles, with longer times generally leading to enhanced crystallinity. researchgate.net

In-situ XRD Studies During Formation or Decomposition

In-situ XRD allows for the real-time monitoring of crystallographic changes as they occur during a chemical process, such as formation or thermal decomposition. mdpi.commalvernpanalytical.com

Formation: In-situ Small-Angle X-ray Scattering (SAXS), a related technique, has been used to study the growth mechanism of hydrozincite, revealing the formation of nanoparticle building units during precipitation reactions. researchgate.net

Decomposition: High-temperature in-situ XRD experiments have shown that hydrozincite decomposes to form hexagonal zinc oxide (ZnO) and carbon dioxide at temperatures around 250°C. researchgate.net These studies provide valuable insights into the thermal stability and transformation pathways of basic zinc carbonate. In-situ XRD investigations have also been employed to observe the phase transformation of precursors into spinel oxides, indicating the temperatures at which these changes occur. mdpi.com

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, which includes techniques like Fourier Transform Infrared (FTIR) spectroscopy, provides information about the chemical bonds and functional groups within a molecule. nanografi.comjascoinc.com

Fourier Transform Infrared (FTIR) Spectroscopy

For basic zinc carbonate, FTIR spectra reveal the presence of key functional groups:

Hydroxyl (-OH) groups: Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of the stretching vibrations of hydroxyl groups, confirming the "basic" or hydroxide component of the compound. researchgate.netresearchgate.net

Carbonate (CO₃²⁻) groups: Strong absorption bands are observed corresponding to the various vibrational modes of the carbonate ion. The antisymmetric stretching mode (ν₃) typically appears as an intense, broad band around 1380-1550 cm⁻¹. irdg.orgresearchgate.net The symmetric stretching mode (ν₁) is seen near 1046-1062 cm⁻¹, while bending modes (ν₂ and ν₄) appear at lower wavenumbers, such as in the 700-880 cm⁻¹ range. irdg.orgresearchgate.netnih.gov The presence of multiple bands for the carbonate vibrations suggests a reduction in the symmetry of the carbonate anion within the hydrozincite structure. researchgate.net

Adsorbed Water (H₂O): A broad band around 3358-3455 cm⁻¹ can indicate the presence of physically adsorbed water molecules. researchgate.net

Zinc-Oxygen (Zn-O) bonds: Absorption peaks in the far-infrared region, typically below 500 cm⁻¹, are attributed to the vibrations of Zn-O bonds. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for Basic Zinc Carbonate (Hydrozincite)

Wavenumber Range (cm⁻¹)Assignment
3200 - 3600O-H stretching vibrations of hydroxyl groups and adsorbed water
1380 - 1550Asymmetric stretching (ν₃) of CO₃²⁻
1046 - 1062Symmetric stretching (ν₁) of CO₃²⁻
~950δ OH deformation mode
830 - 880Out-of-plane bending (ν₂) of CO₃²⁻
700 - 740In-plane bending (ν₄) of CO₃²⁻
< 500Zn-O stretching vibrations

The precise positions and shapes of these peaks can provide detailed information about the specific crystalline phase and the local chemical environment of the functional groups. irdg.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for analyzing the vibrational modes of basic zinc carbonate. The Raman spectrum of synthetic hydrozincite is characterized by an intense, sharp band at approximately 1062 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the carbonate ion (CO₃²⁻). psu.eduresearchgate.net Other, less intense bands are also observed, including those at 1078 cm⁻¹ and 980 cm⁻¹. psu.edu The band at 980 cm⁻¹ is attributed to the OH deformation mode (δ OH). psu.eduresearchgate.net

The antisymmetric stretching modes (ν₃) of the carbonate group in hydrozincite appear as multiple bands, for instance, at 1545, 1532, and 1380 cm⁻¹. researchgate.net The in-phase bending modes (ν₄) of the carbonate also present as multiple bands, typically around 733, 707, and 636 cm⁻¹. psu.edu The presence of multiple bands for these vibrational modes suggests a reduction in the symmetry of the carbonate anion from the ideal D₃h point group, indicating that the carbonate ions within the hydrozincite structure are not equivalent. researchgate.net Additionally, an intense band observed around 304 cm⁻¹ is attributed to the ZnO symmetric stretching vibration. psu.edu

A comparative table of key Raman bands for hydrozincite is presented below:

Vibrational ModeWavenumber (cm⁻¹)AssignmentReference
ν₁ (CO₃²⁻) Symmetric Stretch1062Intense, sharp peak psu.eduresearchgate.net
δ (OH) Deformation980Low intensity psu.eduresearchgate.net
ν₃ (CO₃²⁻) Antisymmetric Stretch1545, 1532, 1380Multiple bands researchgate.net
ν₄ (CO₃²⁻) In-phase Bend733, 707, 636Multiple bands psu.edu
ZnO Symmetric Stretch304Intense band psu.edu

Interpretation of Carbonate and Hydroxyl Vibrational Modes

The vibrational spectra of basic zinc carbonate provide significant information about the local environment of the carbonate and hydroxyl groups. The observation of multiple bands in the antisymmetric stretching and bending regions of the carbonate ion in both Raman and infrared spectra is a key finding. researchgate.net This multiplicity indicates that the symmetry of the carbonate anion is reduced to C₂v or Cₛ, and it is likely that the carbonate anions occupy non-equivalent positions within the crystal structure. researchgate.net

The hydroxyl (OH) groups also exhibit multiple stretching vibrations, which are typically observed in both Raman and infrared spectra. researchgate.net This indicates that the OH units within the hydrozincite structure are also non-equivalent. researchgate.net The reduction in symmetry of both the carbonate and hydroxyl groups suggests that these ions are bonded to the brucite-like hydroxyl surface and to water molecules in the interlayer space. researchgate.net

Correlation with Theoretical Vibrational Spectra

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been employed to simulate the vibrational spectra of basic zinc carbonate and related structures. mdpi.comnih.gov These theoretical spectra are then compared with experimental data to refine the understanding of the material's structure and vibrational assignments. nih.gov

For instance, DFT calculations have been used to study the vibrational properties of carbonates under pressure, providing insights into how interatomic distances and bond strengths affect vibrational frequencies. mdpi.com In studies of similar complex materials, the comparison between experimental and theoretical spectra has been crucial for assigning specific vibrational modes and understanding the impact of molecular conformation on the spectra. nih.gov While a perfect match is not always achieved due to factors like the approximation of the potential energy surface in calculations, the correlation between theoretical and experimental spectra provides a powerful tool for structural elucidation. nih.gov Discrepancies, such as slight shifts in band positions, can often be attributed to differences between the theoretical model and the actual experimental conditions, such as unit cell volume. nih.gov

Elemental and Compositional Analysis

To determine the precise elemental and compositional makeup of basic zinc carbonate, a suite of analytical techniques is employed, providing both qualitative and quantitative data. nih.gov

Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique for the quantitative determination of elemental composition, particularly for metals. unil.chresearchgate.net In the analysis of basic zinc carbonate, ICP-OES is used to accurately measure the zinc content. nih.govnih.gov The process involves digesting the solid sample, typically in acid, to create a liquid solution. unil.ch This solution is then introduced into an argon plasma, which reaches temperatures of approximately 6,000 to 10,000 K. unil.chanalytik-jena.com At these temperatures, the sample is vaporized, and the atoms are excited, causing them to emit light at characteristic wavelengths. researchgate.netanalytik-jena.com The intensity of the emitted light is proportional to the concentration of the element in the sample. researchgate.net

One study determined the zinc content in a sample of basic zinc carbonate to be 56.6% (w/w). nih.govnih.gov ICP-OES is also highly effective for detecting trace amounts of heavy metal impurities, such as arsenic, cadmium, mercury, and lead, often with detection limits at or below 0.01%. nih.govnih.gov

X-ray Fluorescence Spectrometry (XRF)

XRF is another powerful non-destructive technique used for elemental analysis. lucideon.com It is particularly useful for the bulk chemical analysis of solid materials. lucideon.com In this method, the sample is irradiated with X-rays, causing the elements within it to emit fluorescent X-rays at energies characteristic of each element. lucideon.com By measuring the intensity and energy of these emitted X-rays, the elemental composition can be determined. lucideon.com

XRF provides a qualitative and semi-quantitative overview of the elements present in basic zinc carbonate. nih.gov For example, XRF spectra of a basic zinc carbonate sample would show a large peak corresponding to zinc, confirming it as the major metallic element. nih.gov The technique is advantageous for its rapid turnaround and relatively low cost. lucideon.com

Combustion Analysis and Water Determination

Combustion analysis is a fundamental technique used to determine the carbon and hydrogen content of a substance. nih.gov For basic zinc carbonate, the sample is heated in a controlled environment, leading to its decomposition. cienotes.com The chemical formula for basic zinc carbonate can be represented as Zn₅(CO₃)₂(OH)₆, and its decomposition upon heating yields zinc oxide (ZnO), carbon dioxide (CO₂), and water (H₂O). cienotes.comrruff.info

The amount of CO₂ and H₂O produced can be measured, allowing for the calculation of the carbon and hydrogen content in the original sample. This information is crucial for confirming the stoichiometry of the compound. For instance, in one analysis, the theoretical weight loss due to the loss of water and carbon dioxide for the ideal hydrozincite formula was calculated to be 25.9%, while the observed weight loss was 23.3%, suggesting the presence of nonvolatile impurities. nih.gov

Microscopic and Nanostructural Characterization

The microscopic and nanostructural characteristics of basic zinc carbonate (also known as zinc carbonate hydroxide or hydrozincite) are critical in determining its physical and chemical properties, and subsequently, the properties of materials derived from it, such as zinc oxide. Techniques like electron microscopy, specific surface area analysis, and particle size distribution analysis provide detailed insights into its morphology, dimensions, and surface properties.

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface morphology and particle shape of basic zinc carbonate. Studies reveal a variety of morphologies depending on the synthesis method.

Microbial-induced synthesis processes have been shown to produce basic zinc carbonate with nanometer-grade, sphere-like particles. academiapublishing.orgchalcogen.ro In some instances, these spherical nanoparticles exhibit different size ranges within the same sample, with smaller particles around 50-100 nm and larger ones between 200-300 nm. chalcogen.ro

The table below summarizes the observed morphologies and particle shapes of basic zinc carbonate from various research findings.

Synthesis/Source Observed Morphology Particle Size (from SEM) Reference
Microbial-inducedSphere-like, nanometer-gradeNot specified academiapublishing.org
Microbial-inducedSphere-like nanoparticles50-100 nm and 200-300 nm chalcogen.ro
Wet Chemical PrecipitationBall-shaped micro-particles composed of thin plates~10 nm plate thickness mdpi.com
Reverse MicroemulsionFlake-likeLarger particle size (unspecified) researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed characterization of nanocrystal size and the internal structure of basic zinc carbonate particles.

TEM analysis of basic zinc carbonate precursors synthesized by wet chemical methods has confirmed that they are ball-shaped structures assembled from plates with a thickness of about 10 nm. mdpi.com In a study focused on the formation of nanocrystalline zinc oxide from a basic zinc carbonate precursor (hydrozincite), TEM was a key tool, alongside other techniques, to study the decomposition process and the evolution of the resulting ZnO nanocrystals. uts.edu.au

Another investigation involving the hydrolysis of a zinc-containing compound to form hydrozincite revealed a distinct internal structure. The resulting particles were identified as ultrathin nanoplates with a thickness of 14–15 nm and a lateral dimension of approximately 200 nm. mdpi.com These findings highlight TEM's capacity to reveal the nanoscale building blocks of the larger particles observed with SEM.

Parameter Observed Dimension Morphological Detail Reference
Plate Thickness~10 nmComponent of ball-shaped micro-particles mdpi.com
Nanoplate Thickness14-15 nmUltrathin nanoplates forming larger aggregates mdpi.com
Nanoplate Lateral Size~200 nmUltrathin nanoplates forming larger aggregates mdpi.com

The specific surface area of basic zinc carbonate is a crucial parameter that influences its reactivity and its performance in applications such as catalysis and as a precursor for active zinc oxide. The Brunauer-Emmett-Teller (BET) method is the standard for determining this property. google.comgoogle.com

The specific surface area can vary significantly based on the preparation method. A patented process for producing active basic zinc carbonate describes achieving a specific surface area in the range of 70-200 m²/g. google.com The same patent further specifies preferred ranges of 90-150 m²/g and even more narrowly, 100-130 m²/g. google.comgoogle.com

In other studies, basic zinc carbonate is used as a precursor, and its properties influence the final product. For instance, a study on nano ZnO production using a hydrodynamic cavitation-enhanced carbonization method reported a specific surface area of 63.190 m²/g for the resulting product, which is directly related to the properties of the intermediate basic zinc carbonate. mdpi.com The decomposition of the precursor is key; it has been shown that basic zinc carbonate that is not fully decomposed results in a product with a lower specific surface area. mdpi.com The discrepancy between mean crystalline size determined by XRD and BET methods can indicate the presence of agglomerations in the powder. sci-hub.se

Reported Value/Range Context/Method Reference
70-200 m²/gPatented process for active basic zinc carbonate google.com
90-150 m²/gPreferred range in patented process google.comgoogle.com
100-130 m²/gMore specific preferred range in patented process google.com
63.190 m²/gFor nano ZnO derived from basic zinc carbonate via hydrodynamic cavitation mdpi.com

Particle size distribution analysis provides quantitative data on the range and average size of particles in a sample. This is often accomplished using laser particle size analysis, which measures the diffraction of laser light by the particles.

Research on the thermal decomposition of two different commercial samples of zinc carbonate hydroxide employed laser particle size analysis to characterize the initial materials. One sample (PROLABO) showed two distinct size distributions and had a median particle size (d50) of 12.7 µm. In contrast, an industrial sample (INS) presented a uniform size distribution with a d50 of 25.5 µm. researchgate.net

Another study, which utilized a hydrodynamic cavitation-enhanced method to produce basic zinc carbonate, reported a narrow and concentrated particle size distribution, indicating uniformity. The D50 for this sample was measured to be 5.7667 μm, demonstrating that this synthesis method can effectively reduce agglomeration. mdpi.com

Sample Type d50 / D50 Value Distribution Characteristics Reference
PROLABO Sample12.7 µmTwo size distributions researchgate.net
Industrial Sample (INS)25.5 µmUniform size distribution researchgate.net
Hydrodynamic Cavitation Product5.7667 µmNarrow, concentrated distribution mdpi.com

Mechanistic and Kinetic Studies of Formation and Transformation

Nucleation and Growth Kinetics

The precipitation of basic zinc carbonate is a rapid crystallization process where control over the final particle characteristics presents a significant challenge. The kinetics of nucleation, aggregation, and breakage are fundamental to determining the properties of the final product, such as particle size and morphology whiterose.ac.uk.

The rate at which new crystals are formed, or the nucleation rate, can be effectively determined for basic zinc carbonate using techniques such as turbidity measurements in a batch reactor whiterose.ac.ukwhiterose.ac.uk. Research has shown that hydrozincite possesses a small surface energy (0.051 J/m²), which facilitates rapid nucleation whiterose.ac.ukwhiterose.ac.uk. However, the kinetics are highly dependent on the solution's chemistry. The rate of crystal generation is observed to decrease as the pH level falls, a phenomenon linked to the corresponding decrease in the concentration of the carbonate reactant (CO₃²⁻) whiterose.ac.ukwhiterose.ac.uk.

The following table illustrates the conceptual relationship between pH and the rate of crystal generation based on research findings.

pH LevelCarbonate Ion (CO₃²⁻) ConcentrationRate of Crystal Generation
HighHighFast
NeutralModerateModerate
LowLowSlow

This table is an illustrative representation of the described chemical principle.

Supersaturation is the primary driving force for both nucleation and crystal growth. The level of supersaturation in the solution significantly influences which zinc-bearing carbonate phase will precipitate. In systems containing both calcium and zinc, the supersaturation with respect to calcium carbonate can control the partial pressure of CO₂ (pCO₂). This, in turn, dictates the formation of different zinc carbonate species mdpi.com.

Experimental studies have shown that conditions of higher supersaturation, associated with higher pCO₂, favor the precipitation of smithsonite (B87515) (ZnCO₃) mdpi.com. Conversely, lower supersaturation conditions tend to result in the formation of basic zinc carbonate (hydrozincite) mdpi.com. In natural environments, changing solute concentrations and precipitation rates, which are linked to supersaturation, can lead to the formation of hydrozincite with different morphologies and layered structures gsienv.comresearchgate.net. The presence of amorphous precursor phases with higher solubility can also be a result of high initial supersaturation levels gsienv.comresearchgate.net.

Thermodynamics of Basic Zinc Carbonate Formation

The formation of basic zinc carbonate is also governed by thermodynamic principles, primarily its solubility and the equilibrium between the solid and aqueous phases.

The solubility of a mineral determines its stability in an aqueous environment. For basic zinc carbonate (hydrozincite), this is a complex property that is not defined by a single constant value. Solubility experiments have demonstrated that hydrozincite does not possess a constant equilibrium constant (Keq) gsienv.comresearchgate.net. Instead, it exhibits a range of values, with one study reporting a log[Keq] between 30.0 and 37.68 at 7 °C gsienv.comresearchgate.net.

This variability is often attributed to the formation of amorphous precursor solids that have higher solubilities than the stable crystalline phase gsienv.comresearchgate.net. Furthermore, the apparent solubility product (K_s^app) of hydrozincite is influenced by physical characteristics such as crystal size and surface energy mdpi.comresearchgate.net. Smaller crystals, with their higher surface-area-to-volume ratio, exhibit greater apparent solubility researchgate.net. One study recalculated the solubility product for hydrozincite, yielding a value of log KSP = -14.9 researchgate.net. The Gibbs free energy of formation (ΔG_f^0) for hydrozincite has been determined to be -3163.3 +/- 4 kJ/mol researchgate.net.

The following table summarizes key thermodynamic data for hydrozincite.

Thermodynamic ParameterReported Value(s)Reference(s)
log Keq (at 7 °C)30.0 to 37.68 gsienv.comresearchgate.net
log KSP-14.9 researchgate.net
ΔG_f^0 (kJ/mol)-3163.3 +/- 4 researchgate.net

Thermodynamic Stability of Various Zn-C-O-H Phases

The thermodynamic stability of phases within the zinc-carbon-oxygen-hydrogen (Zn-C-O-H) system is dependent on environmental conditions such as pH and the partial pressure of carbon dioxide (pCO₂). Chemical stability diagrams, including Pourbaix diagrams, are used to predict the formation of various zinc compounds. rsc.orgscribd.comresearchgate.net

In aqueous environments, the stability of basic zinc carbonate, also known as hydrozincite (Zn₅(CO₃)₂(OH)₆), is defined by specific pH and carbonate concentration regimes. rsc.orgresearchgate.net At a neutral to slightly alkaline pH, hydrozincite is a stable phase. For instance, from a pH of 7.8 to 10.8, Zn₅(CO₃)₂(OH)₆ is predicted to be the most stable corrosion product, followed by zinc hydroxide (B78521) at higher pH levels. rsc.org The formation of smithsonite (ZnCO₃) is favored at higher pCO₂ levels, while at lower pCO₂ and alkaline conditions, hydrozincite or zinc oxide are more stable. researchgate.net The transformation between these phases is a key aspect of the geochemical cycling of zinc. Thermodynamic modeling indicates that at 25°C, phases like willemite (Zn₂SiO₄) can be stable relative to zinc carbonates at high pH (>7) and low CO₂ partial pressure. researchgate.net

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of basic zinc carbonate is a critical process for the synthesis of zinc oxide, a material with diverse industrial applications. researchgate.netscispace.com The study of its decomposition pathways and kinetics reveals the mechanisms and energy requirements of this transformation.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of basic zinc carbonate. researchgate.netglobalscientificjournal.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing whether a process is endothermic or exothermic. abo.fi

Studies show that the decomposition of basic zinc carbonate generally begins at approximately 150°C, with the rate becoming significant at temperatures exceeding 200°C. researchgate.netscispace.com The process is typically complete by around 300°C. researchgate.net DTA curves consistently show a single, sharp endothermic peak corresponding to the mass loss observed in TGA, indicating that the decomposition is an energy-absorbing process. scispace.com The exact peak temperature can be influenced by procedural variables such as the heating rate; a faster heating rate tends to shift the decomposition peak to a higher temperature. researchgate.netnetzsch.com For example, one study noted a DTA peak at 230°C with a heating rate of 1°C/min, which shifted to 248°C at a rate of 10°C/min. scispace.com

The total mass loss recorded upon completion of the decomposition is typically around 25%, which corresponds to the theoretical loss from the evolution of gaseous water and carbon dioxide. researchgate.net

Table 1: TGA/DTA Decomposition Data for Basic Zinc Carbonate

Parameter Observed Value/Range Source(s)
Decomposition Start Temperature ~150°C researchgate.netscispace.com
Significant Decomposition Range 200°C - 300°C researchgate.netresearchgate.net
DTA Peak Nature Endothermic scispace.com

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

X-ray diffraction (XRD) analysis of the solid residue after decomposition confirms the presence of crystalline zinc oxide. scispace.com Studies on intermediately decomposed samples show the presence of both the initial basic zinc carbonate phase and the final zinc oxide phase, suggesting a direct transformation. scispace.com While some research suggests the decomposition occurs in a single step involving simultaneous dehydroxylation and decarbonation, other studies propose that the process may involve two overlapping stages: an initial loss of water followed by the evolution of carbon dioxide. researchgate.netscispace.com The absence of anhydrous zinc carbonate (ZnCO₃) in intermediately decomposed samples suggests that it is not a stable intermediate in this process. scispace.com

The kinetics of the thermal decomposition of basic zinc carbonate have been investigated using both non-isothermal and isothermal methods. The data is often analyzed using various solid-state reaction models to determine the most probable reaction mechanism.

For non-isothermal decomposition, where the temperature is increased at a constant rate, kinetic analysis can reveal complex mechanisms. Some studies have found that the decomposition does not follow a single-step reaction over the entire conversion range. kuwaitjournals.orgkuwaitjournals.org For example, one investigation proposed a two-step reaction: a reversible two-dimensional diffusion (D2) model followed by an irreversible n-th order reaction (Fn) model. researchgate.net Another study found that a chemical reaction model of order 1.75 best described the experimental data. kuwaitjournals.orgkuwaitjournals.org Under isothermal conditions, where the temperature is held constant, the decomposition has been described by diffusion-controlled models. researchgate.net The choice of the kinetic model is crucial for accurately describing the reaction progress and predicting its behavior under different thermal conditions.

The activation energy (Ea) is a key kinetic parameter representing the minimum energy required for the decomposition reaction to occur. Model-free isoconversional methods, such as the Friedman and Ozawa–Flynn–Wall (OFW) analyses, are widely used to determine the activation energy as a function of the conversion degree without assuming a specific reaction model. researchgate.netnih.govsoton.ac.uk

These analyses are performed on TGA data obtained at multiple heating rates. researchgate.net Studies applying these methods to the decomposition of basic zinc carbonate have shown that the activation energy can vary depending on the extent of the reaction. For the decomposition of basic zinc carbonate to ZnO, activation energy values in the range of 130–170 kJ/mol have been reported at conversion degrees below 0.5. researchgate.netresearchgate.net Other investigations using various isoconversional methods, including FWO, have found mean apparent activation energies ranging from 192.8 to 197.9 kJ/mol. kuwaitjournals.orgkuwaitjournals.org Apparent activation energies calculated from isothermal TGA tests have been reported between 132 and 153 kJ/mol. researchgate.netscispace.com The consistency of results from both Friedman and Ozawa-Flynn-Wall analyses has been noted in several studies. researchgate.net

Table 2: Reported Activation Energies for Basic Zinc Carbonate Decomposition

Method Activation Energy (Ea) Range (kJ/mol) Source(s)
Friedman & Ozawa–Flynn–Wall 130 - 170 researchgate.netresearchgate.net
Isoconversional Methods (inc. FWO) 192.8 - 197.9 kuwaitjournals.orgkuwaitjournals.org

The presence of impurities and dopants can significantly influence the thermal decomposition kinetics of carbonates. Minor amounts of impurities in industrial-grade basic zinc carbonate have been shown to result in a slower decomposition rate compared to chemically pure samples. researchgate.net

While specific studies on the effect of iron ions on basic zinc carbonate decomposition are limited, research on analogous systems, such as the decomposition of siderite (FeCO₃) with isomorphous impurities, provides valuable insights. mdpi.com The presence of elements like magnesium in the siderite structure has been found to increase the temperature of complete decomposition. mdpi.com For instance, pure siderite decomposition was complete at 450°C, whereas a sample containing magnesium required a temperature of 500°C. mdpi.com Such impurities can stabilize the crystal lattice, thereby increasing the energy required for its breakdown. This suggests that the incorporation of dopants like iron ions into the basic zinc carbonate structure could similarly elevate its thermal stability and alter the decomposition kinetics. researchgate.netmdpi.com

Solid-to-Solid Conversion Mechanisms

Recent advancements in aqueous zinc batteries have explored novel electrochemical pathways to overcome the limitations of traditional zinc anodes, such as dendrite formation and low zinc utilization. One of the promising strategies involves a solid-to-solid (StoS) conversion mechanism utilizing basic zinc carbonate. This approach deviates from the conventional dissolution-deposition process, offering a more stable and efficient anode operation.

Electrochemical Conversion in Zinc Batteries

In a departure from traditional zinc anodes that rely on a solution-to-solid/solid-to-solution (StoL/LtoS) process, a novel approach utilizes sparingly soluble basic zinc carbonate (specifically 2ZnCO₃·3Zn(OH)₂) as the anode material. nih.gov This initiates a unique solid-to-solid (StoS) conversion reaction, which has been shown to significantly enhance the performance of aqueous batteries. nih.gov

The core of this mechanism lies in the direct, in-situ reduction of the solid basic zinc carbonate to metallic zinc during the discharge process. Conversely, during the charging process, the newly formed metallic zinc reacts with carbonate (CO₃²⁻) and hydroxide (OH⁻) ions present in the electrolyte. This reaction nucleates and grows crystals of basic zinc carbonate adjacent to the metal particles. nih.gov This process avoids the diffusion of zinc ions (Zn²⁺) into the bulk electrolyte, a key factor in the formation of dendrites in conventional zinc-anode batteries. nih.gov

This solid-state conversion has demonstrated remarkable performance metrics. Anodes based on this mechanism have achieved a high zinc utilization of approximately 95.7% in asymmetric cells and 91.3% in a full aqueous zinc-nickel battery. nih.gov The full cell configuration also delivered a high energy density of 270 Wh kg⁻¹ (based on the total mass of cathode and anode active materials) and exhibited a long lifespan of over 2000 cycles. nih.gov Furthermore, a commercial-grade 1-Ah prototype pouch cell built on this design maintained 90% capacity retention after 500 cycles and delivered an energy density of 135 Wh kg⁻¹. nih.gov

Table 1: Performance of Zinc Anodes Based on Solid-to-Solid Conversion

Performance Metric Value Cell Type Source
Zinc Utilization 95.7% Asymmetry Cell nih.gov
Zinc Utilization 91.3% 2ZnCO₃·3Zn(OH)₂ || Ni-based Full Cell nih.gov
Energy Density 270 Wh kg⁻¹ Full Cell (based on active materials) nih.gov
Energy Density 135 Wh kg⁻¹ 1-Ah Pouch Cell nih.gov
Cycle Stability 3500 cycles Asymmetry Cell nih.gov
Cycle Stability >2000 cycles (80% capacity retention) Full Cell nih.gov
Cycle Stability 500 cycles (90% capacity retention) 1-Ah Pouch Cell nih.gov

Role of Basic Zinc Carbonate in Anion Transport and Dendrite Inhibition

The solid-to-solid conversion mechanism inherent to basic zinc carbonate anodes is fundamental to its ability to inhibit dendrite formation. Traditional zinc batteries suffer from the "dendritic limitation of anode" (DLA) effect, where zinc ions from the electrolyte deposit unevenly on the anode surface, leading to the growth of needle-like dendrites that can cause short circuits and battery failure. nih.gov

The use of basic zinc carbonate circumvents this issue by fundamentally changing the charge carrier dynamics. Instead of relying on the long-range diffusion of cations (Zn²⁺) between the electrode and the electrolyte, the StoS process favors anion transport. nih.gov During charging, CO₃²⁻ and OH⁻ anions in the electrolyte react with the zinc metal at the anode surface to reform solid basic zinc carbonate. This localized reaction mechanism prevents the establishment of a zinc ion concentration gradient in the electrolyte, which is a primary driver for dendrite growth. nih.gov

Molecular dynamics simulations have confirmed the advantages of this StoS process, showing accelerated anion transport that effectively eliminates the DLA and suppresses dendrites, which are characteristic problems in conventional LtoS/StoL systems. nih.gov By confining the electrochemical reaction to the solid state and promoting anion transport, the basic zinc carbonate anode can be charged and discharged for thousands of cycles without the growth of dendrites. nih.gov This dendrite-exempt operation is a critical step toward developing safer and more durable aqueous batteries. nih.gov

Advanced Applications in Materials Science and Catalysis Research

Precursor Materials for Advanced Zinc Oxide Synthesis

Basic zinc carbonate is a widely used precursor for the synthesis of zinc oxide (ZnO) particles. pw.livenanografi.com The thermal decomposition of basic zinc carbonate, a process also known as calcination, yields ZnO and releases water and carbon dioxide. researchgate.netvedantu.com This method is valued for its simplicity and its ability to produce ZnO with specific characteristics that are crucial for various advanced applications. researchgate.net

The thermal decomposition of basic zinc carbonate allows for precise control over the physical properties of the resulting zinc oxide. researchgate.net The synthesis conditions during the initial precipitation of the basic zinc carbonate precursor and the subsequent thermal treatment are critical factors that determine the morphology, crystallite size, and surface area of the final ZnO product. rsc.orgresearchgate.net

Research has shown that by manipulating parameters such as precursor concentration, reaction temperature and time, and the use of additives like surfactants, various ZnO morphologies can be achieved. rsc.orgwikipedia.org For instance, urchin-like ZnO microspheres with BET surface areas ranging from 16–30 m²/g have been successfully prepared by the thermal decomposition of hydrozincite. rsc.org The initial morphology of the hydrozincite precursor, which can be controlled during its precipitation, often influences the final morphology of the ZnO. researchgate.netresearchgate.net Studies have demonstrated that platelet-like hydrozincite decomposes to form ZnO with a similar platelet morphology. researchgate.net

The calcination temperature and heating rate are also pivotal in controlling the crystallite size of the ZnO. nih.gov Thermal decomposition of nanocrystalline hydrozincite at temperatures around 255 °C can produce ZnO with crystallites as small as 6 nm. acs.org Similarly, ZnO nanoparticles with an average particle size of about 20 nm have been synthesized from a basic zinc carbonate precursor. researchgate.net

The ability to control these parameters is summarized in the table below, highlighting the relationship between synthesis conditions and ZnO properties.

ParameterEffect on ZnO PropertiesResearch Finding
Precursor Morphology Influences the final ZnO morphology.Platelet-like hydrozincite yields ZnO with a similar morphology. researchgate.net
Calcination Temperature Affects crystallite size and surface area.Decomposition at ~255-270°C yields nanocrystalline ZnO. acs.orgnih.gov
Additives (e.g., surfactants) Modifies the shape and size of ZnO particles.Polyethylene (B3416737) glycol can be used to synthesize urchin-like ZnO microspheres. rsc.org
Precursor Concentration A key factor in forming specific morphologies like microspheres.Zinc nitrate (B79036) concentration is crucial for the formation of urchin-like ZnO. rsc.org

"Active zinc oxide" is a commercially significant form of ZnO characterized by its high specific surface area (typically 30 to 70 m²/g) and enhanced chemical reactivity. uts.edu.au This material is frequently produced by the calcination of basic zinc carbonate (hydrozincite) at relatively low temperatures, generally in the range of 200 to 400 °C. uts.edu.au The decomposition process, which occurs in a single step at around 240-270°C, transforms the precursor into a porous ZnO structure. nih.govuts.edu.au

The process begins with the precipitation of basic zinc carbonate, often from zinc sulfate (B86663) and sodium carbonate solutions. uts.edu.au This precursor is then heated, causing it to decompose and form ZnO nanocrystals. The size of these nanocrystals is a key determinant of the material's activity. uts.edu.au The modification of ZnO through CO2 saturation of an aqueous suspension to form a basic zinc carbonate intermediate, followed by thermal decomposition, can lead to a drastic increase in specific surface area, effectively converting standard zinc oxide into active zinc oxide. researchgate.net

Various methods have been developed to optimize the production of active ZnO. One patented process involves using calamine (B1170190) or zinc calcine as a raw material, which reacts with an ammonia-ammonium liquid to form a zinc-ammonia complex. This intermediate is then subjected to pyrolysis and calcination activation at 500-600 °C to yield the final active zinc oxide product. google.com Microwave heating has also been explored as an energy-efficient method to prepare active ZnO from a basic zinc carbonate precursor, with decomposition occurring between 150°C and 300°C. scientific.net

The properties of active ZnO derived from basic zinc carbonate are highly desirable for applications in rubber manufacturing and desulfurization processes. uts.edu.au

PrecursorSynthesis MethodResulting ProductKey Properties
Basic Zinc Carbonate (Hydrozincite)Low-temperature calcination (240-400 °C)Active Zinc OxideHigh specific surface area (30-70 m²/g), porous structure, high reactivity. uts.edu.au
Zinc Oxide (via carbonation)CO2 saturation followed by thermal decompositionActive Zinc OxideDrastic increase in specific surface area, porous morphology. researchgate.net
Calamine / Zinc CalcineWet process with ammonia (B1221849) complexation, pyrolysis, and calcination (500-600°C)Active Zinc OxideHigh recovery rate, low energy consumption. google.com
Basic Zinc CarbonateMicrowave heating (350°C)Active Zinc OxideReaches first-grade industry standards. scientific.net

The use of basic zinc carbonate as a precursor provides a pathway to engineer not only the size and shape of ZnO nanostructures but also their internal architecture, including porosity and defect content. researchgate.net The thermal decomposition of hydrozincite inherently creates a porous structure in the resulting ZnO as water and carbon dioxide molecules are released. researchgate.netuts.edu.au This process can be controlled to create hierarchical porous structures, such as flower-like morphologies composed of interconnected porous nanosheets. researchgate.net

The transformation from basic zinc carbonate to ZnO can also be leveraged to introduce specific defects into the crystal lattice. Research has shown that hydrozincite-derived ZnO can contain defects such as interstitial zinc and zinc vacancies. nih.gov When this material is used to synthesize heterostructures like ZnO/ZnS, these defects, along with others like sulfur vacancies, can be intentionally engineered. nih.gov These specific defect states are crucial as they can enhance material properties, for example, by endowing the ZnO with a visible light response capability for photocatalysis. nih.gov

Annealing treatments of ZnO nanostructures, which can be originally derived from basic zinc carbonate, can also be used to control porosity. Heat treatment can induce the formation of internal pores through a process akin to reverse Ostwald ripening, where smaller voids coalesce into larger pores. researchgate.net This method allows for manageable control over pore growth, which can significantly enhance properties like photoelectrochemical response due to a combination of lower defect density and improved light absorption. researchgate.net

The ability to tailor these features is critical for applications in photocatalysis, sensors, and energy storage. nih.govresearchgate.netnih.gov

Catalysis and Adsorption Research

Beyond its role in synthesizing ZnO, basic zinc carbonate itself is a key material in catalysis and adsorption research, serving as both a precursor to active catalysts and as a direct adsorbent for removing impurities from gas streams.

Basic zinc carbonate is a valuable precursor for creating zinc-based heterogeneous catalysts. docbrown.info It can be readily converted through thermal decomposition into zinc oxide, which is a well-known catalyst for a variety of organic synthesis reactions. vedantu.com ZnO derived from this precursor has been employed in numerous functional group transformations.

The catalytic activity of the derived ZnO is often linked to the properties established during its synthesis from the basic zinc carbonate precursor. For example, urchin-like ZnO microspheres, synthesized via hydrozincite decomposition, have demonstrated excellent properties as promoters for copper catalysts used in industrial processes like the Rochow reaction for dimethyldichlorosilane synthesis. rsc.org The high surface area and specific morphology of the ZnO promoter, controlled by the precursor's decomposition, are key to its catalytic performance. rsc.org

The versatility of basic zinc carbonate as a precursor allows for its use in a broad range of catalytic applications, including hydrogenation and polymerization reactions. docbrown.info

Basic zinc carbonate is widely utilized as an effective adsorbent, or "scavenger," for sulfur compounds, particularly hydrogen sulfide (B99878) (H₂S), in various industrial processes, most notably in drilling fluids for the oil and gas industry. oceanviewchem.commade-in-china.commade-in-china.comslb.com Its high specific surface area contributes to a good absorption speed. oceanviewchem.com

The mechanism of H₂S removal involves a chemical reaction where basic zinc carbonate reacts with hydrogen sulfide to form zinc sulfide (ZnS). made-in-china.commade-in-china.com Zinc sulfide is an extremely low-solubility and stable compound, which effectively traps the sulfur and prevents the reversible release of H₂S. oceanviewchem.comnanografi.com This reaction is rapid and occurs over a broad pH range. thuanphongco.com

Compared to zinc oxide, nanocrystalline zinc carbonate has shown superior performance for low-temperature H₂S removal (e.g., at 140-180°C). nih.gov The transformation of ZnCO₃ to ZnS involves a decrease in molar volume, which creates a discontinuous and non-protective ZnS layer. nih.gov This allows H₂S to continuously access the unreacted core of the carbonate particle, leading to a complete and rapid reaction. In contrast, the sulfidation of ZnO is often limited by the formation of a dense, protective ZnS layer that hinders further reaction. nih.gov This higher reactivity and capacity make basic zinc carbonate a potent sorbent for H₂S capture. nih.gov

Photocatalytic Reduction of CO₂ with Water

The conversion of carbon dioxide (CO₂) into valuable fuels through photocatalysis is a significant area of research aimed at addressing both environmental concerns and energy demands. Basic zinc carbonate has been identified as a crucial component in the photocatalytic reduction of CO₂ with water, particularly when formed on the surface of zinc oxide (ZnO) photocatalysts. researchgate.netnih.gov This process utilizes light energy to drive the chemical transformation of CO₂ and water into products such as carbon monoxide (CO), methane (B114726) (CH₄), and hydrogen (H₂). acs.org

The core of the process involves the generation of electron-hole pairs within a semiconductor photocatalyst, like ZnO, upon light irradiation. researchgate.netacs.org These charge carriers initiate redox reactions. A key challenge is to prevent the rapid recombination of these electron-hole pairs and to ensure efficient adsorption of CO₂ molecules onto the catalyst's surface. nih.govacs.org Research has shown that the formation of basic zinc carbonate on the surface of ZnO significantly enhances the efficiency of this process. researchgate.netnih.gov It acts as an active intermediate species, facilitating the conversion of CO₂. acs.org

In experimental setups, ZnO catalysts are tested for the photoreduction of CO₂ in the presence of water vapor under UV light irradiation. acs.org Control experiments confirm that the reaction requires both the photocatalyst and light, and that the carbon-containing products originate from CO₂. acs.org Studies have demonstrated that under specific conditions, such as a reaction temperature of 200 °C over ZnO nanosheets, the production rates for H₂, CO, and CH₄ can be substantially high. acs.org The formation of basic zinc carbonate is believed to be the key reason for this enhanced activity, as it strongly adsorbs CO₂ and facilitates its reduction. acs.org

Influence of Basic Zinc Carbonate Surface Features on Photocatalytic Activity

The photocatalytic efficiency of CO₂ reduction is profoundly influenced by the surface characteristics of the catalyst, which dictate the formation of basic zinc carbonate. researchgate.netacs.org Two critical factors are the efficiency of electron-hole pair separation and the performance of CO₂ adsorption. nih.gov The surface features of the primary photocatalyst, such as ZnO, play a direct role in modulating these factors. acs.org

Research has highlighted that ZnO with a high density of surface defects, specifically zinc vacancies (VZn) and oxygen vacancies (VO), exhibits superior photocatalytic activity. researchgate.netnih.govacs.org These defects serve multiple functions:

Enhanced Charge Separation: Defect sites can trap charge carriers, reducing the rate at which electrons and holes recombine, thereby making more electrons available for the reduction of CO₂. researchgate.netnih.gov

Promoted Formation of Basic Zinc Carbonate: The defect sites act as active centers for chemical interactions. Zinc vacancies can serve as Lewis acid sites that chemisorb CO₂ molecules, while water can dissociatively adsorb on oxygen vacancies. acs.org This Lewis acid-base interaction between the ZnO surface, CO₂, and water leads to the in-situ formation of a strongly adsorbed intermediate species, identified as basic zinc carbonate (Zn₅(CO₃)₂(OH)₆). researchgate.netacs.org

This newly formed basic zinc carbonate intermediate is believed to be the active species that facilitates the subsequent photocatalytic reduction of CO₂ to CO and CH₄. acs.org In contrast, ZnO structures with few surface defects, such as nanoparticles and nanorods, show weaker CO₂ adsorption and inferior photocatalytic performance. researchgate.netnih.gov Therefore, tuning the surface features of the catalyst to promote the formation of basic zinc carbonate is a key strategy for enhancing CO₂ photoreduction. nih.gov

Table 1: Production Rates of Photocatalytic CO₂ Reduction over ZnO Nanosheets at 200 °C acs.org
ProductProduction Rate (μmol/gcat/h)
Hydrogen (H₂)112.69
Carbon Monoxide (CO)406.77
Methane (CH₄)20.16

Functional Material Components (Academic Studies)

Flame Retardant Mechanisms in Polymer Composites and Fabrics

Basic zinc carbonate is utilized as a flame retardant additive in various materials, including polymer composites and textiles, to improve their fire resistance. zxchem.com Its effectiveness stems from several mechanisms that interrupt the combustion cycle, which typically involves heating, decomposition, ignition, and flame spread. researchgate.net The primary flame-retardant actions of basic zinc carbonate involve effects in both the condensed phase (the material itself) and the gas phase (the flames).

The key mechanisms include:

Endothermic Decomposition: When heated, basic zinc carbonate undergoes an endothermic decomposition, breaking down into zinc oxide (ZnO), water (H₂O), and carbon dioxide (CO₂). nanografi.com This reaction absorbs a significant amount of heat from the polymer, cooling the material and delaying its temperature rise to the ignition point. researchgate.net

Release of Non-Combustible Gases: The decomposition releases water vapor and carbon dioxide. nanografi.com These non-flammable gases dilute the concentration of oxygen and flammable gases produced by the polymer's degradation in the surrounding area, which suffocates the flame and inhibits combustion. researchgate.net

Char Formation (Condensed Phase): The solid residue from the decomposition, primarily zinc oxide, promotes the formation of a stable, insulating char layer on the surface of the material. bohrium.com This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and preventing the release of flammable volatile compounds into the gas phase. researchgate.netbohrium.com This is often described as an intumescent mechanism. bohrium.com

In studies on cotton fabrics, applying zinc carbonate nanoneedles was shown to impart self-extinguishing properties. bohrium.com The treatment resulted in higher char formation and an increased Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion. bohrium.comresearchgate.net An optimized add-on of 9% of zinc carbonate nanoneedles in an alkaline medium was sufficient to achieve significant fire retardancy. bohrium.com

Table 2: Flammability Characteristics of Cotton Fabric Treated with Nano Zinc Carbonate researchgate.net
SampleLimiting Oxygen Index (LOI)Burning Behavior
Control (Untreated)Not specified, burns with flashing and flameCompletely burnt, leaving whitish fragile char
Alkali-Treated (pH 10)25Total sample burnt out with continuous afterglow
Nano Zinc Carbonate + Alkali Treated (9% add-on)30No flame catch up, specific char length observed

Corrosion Inhibition Studies in Metallic Systems

Basic zinc carbonate plays a crucial role in the natural corrosion protection of zinc-coated metallic systems, such as galvanized steel. jscholaronline.orgacs.org While not typically added as an inhibitor, it forms as a stable and protective corrosion product, significantly slowing the rate of further corrosion. jscholaronline.org The process of forming this protective layer is a multi-step atmospheric reaction.

When a fresh zinc surface is exposed to the environment, it undergoes the following reactions:

Oxidation: Initially, the metallic zinc reacts with atmospheric oxygen to form a thin layer of zinc oxide (ZnO). jscholaronline.org

Hydroxide (B78521) Formation: In the presence of moisture or humidity, this zinc oxide layer reacts with water to form zinc hydroxide (Zn(OH)₂). jscholaronline.org

Carbonate Formation: The zinc hydroxide is not particularly stable or protective. However, it subsequently reacts with carbon dioxide (CO₂) present in the atmosphere to form basic zinc carbonate. jscholaronline.orgacs.org

This resulting basic zinc carbonate layer is thin, dense, stable, and highly insoluble in water. jscholaronline.orgacs.org It adheres tightly to the surface, creating a passive film that acts as a physical barrier. jscholaronline.org This film isolates the underlying zinc from corrosive elements like oxygen and moisture, effectively impeding further chemical reactions and dramatically reducing the corrosion rate. jscholaronline.orgacs.org The gray patina often seen on weathered galvanized steel is evidence of this protective zinc carbonate layer. jscholaronline.org

However, under extreme environmental conditions such as high humidity, acid rain, or high concentrations of chlorides or sulfur dioxide, this protective carbonate film can break down, leading to accelerated corrosion. acs.orgnih.gov Academic studies focus on understanding the formation of this passive film and developing ways to enhance its stability or use other inhibitors to supplement its protective action in aggressive environments. nih.govrsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational materials science for its ability to accurately calculate the electronic structure of atoms, molecules, and solids. mpg.de It allows for a quantum mechanical description of materials, where the electron density is the central variable, making it computationally feasible for complex systems like hydrozincite. mpg.de DFT calculations are instrumental in understanding structural properties, bonding, and reaction mechanisms.

DFT studies have been employed to analyze the electronic structure and bonding characteristics of hydrozincite. The mineral is known to have a monoclinic crystal structure with the space group C2/m. mdpi.comminsocam.org Within this structure, zinc atoms occupy both octahedral and tetrahedral coordination sites, bonded to oxygen atoms from carbonate and hydroxyl groups. mdpi.comresearchgate.net

DFT calculations provide a means to understand the stability of this arrangement. For instance, theoretical studies have compared the energetics of the hydrozincite structure with that of the closely related mineral aurichalcite ((Zn,Cu)₅(CO₃)₂(OH)₆). mdpi.com These calculations indicate that for a pure zinc composition (the hydrozincite end-member), the aurichalcite-type structure is energetically more favorable at ambient pressure, which suggests that the naturally occurring hydrozincite phase may be metastable. mdpi.com DFT simulations also show that the hydrozincite-type structure becomes energetically more stable than the aurichalcite-type structure at high pressures, with a predicted transformation at approximately 18 GPa for the pure zinc composition. mdpi.com

The bonding in hydrozincite involves a network of cation-centered oxygen polyhedra interconnected by carbonate groups. mdpi.com Analysis of the electronic charge density, a quantity readily calculated with DFT, can reveal details about the nature of the chemical bonds (e.g., ionic vs. covalent character) and how charge is distributed among the zinc, oxygen, carbon, and hydrogen atoms. researchgate.net Techniques such as Bader charge analysis can quantify the charge transfer between atoms, providing a deeper understanding of the bonding within the crystal lattice. acs.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a key experimental technique for identifying and characterizing minerals like hydrozincite. DFT calculations are crucial for the accurate assignment of vibrational modes observed in these spectra. nih.gov By computing the vibrational frequencies and their corresponding intensities, DFT can generate theoretical spectra that can be compared directly with experimental data. mdpi.comresearchgate.net

Experimental FTIR spectra of hydrozincite show characteristic absorption bands corresponding to vibrations of the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as water molecules that may be adsorbed on the surface. researchgate.net For example, a typical FTIR spectrum of hydrozincite powder exhibits a broad band between 3358 and 3455 cm⁻¹ attributed to adsorbed water, along with multiple peaks for the carbonate group's asymmetric stretching and bending modes. researchgate.net

The complexity of hydrozincite's vibrational spectra suggests a reduction in the symmetry of the constituent anions. researchgate.net Experimental Raman and infrared spectra show multiple bands in the regions for carbonate stretching and bending modes, which indicates that the carbonate ions in the structure are not crystallographically equivalent. researchgate.net Similarly, the observation of multiple OH stretching vibrations points to non-equivalent hydroxyl units. researchgate.net

DFT calculations can model these effects. Theoretical studies on various carbonates have established linear dependencies between the vibrational wavenumbers and the properties of the metal cation, such as its radius and mass. mdpi.comresearchgate.net For hydrozincite, DFT can predict the splitting of vibrational modes due to the specific crystal structure and the presence of multiple, distinct sites for the carbonate and hydroxyl groups, thus helping to interpret the complex experimental spectra. researchgate.netmdpi.com

Below is a table summarizing typical vibrational bands observed for hydrozincite and their assignments, which can be corroborated by DFT calculations.

Vibrational ModeExperimental FTIR (cm⁻¹) researchgate.netExperimental Raman (cm⁻¹) researchgate.netAssignment
O-H Stretching3358 - 3455-Adsorbed H₂O molecules
ν₃ (CO₃²⁻) Antisymmetric Stretching1683, 1624 (likely split)1545, 1532, 1380Asymmetric C-O stretching in carbonate groups
ν₁ (CO₃²⁻) Symmetric Stretching-1062Symmetric C-O stretching in carbonate groups
δ (O-H) Deformation-980Bending of hydroxyl groups
ν₂, ν₄ (CO₃²⁻) Bending Modes-800-850, 720-750In-plane and out-of-plane bending of carbonate groups
CO₂ Presence2369, 2221-May indicate atmospheric CO₂ or inclusions

Note: This table is interactive. You can sort the columns by clicking on the headers.

DFT calculations are essential for exploring the energetics and mechanisms of chemical reactions, including the formation of basic zinc carbonate. This process involves the fixation of atmospheric or aqueous carbon dioxide by a zinc-containing precursor, such as zinc oxide or zinc hydroxide (B78521).

For hydrozincite formation, DFT can be used to calculate the reaction energies (enthalpies) for various potential formation pathways. The stability of the final product relative to the reactants determines the thermodynamic driving force for the reaction. As mentioned earlier, DFT calculations have shown that the hydrozincite structure is metastable compared to the aurichalcite structure at ambient pressure, which is a key energetic finding related to its formation and persistence. mdpi.com

Computational methods like the Nudged Elastic Band (NEB) method are commonly used to find the minimum energy path between reactants and products. researchgate.netyoutube.com This technique provides a detailed picture of the structural changes that occur during the reaction and the associated energy profile. By applying these methods to the carbonation of zinc hydroxide, one could elucidate the step-by-step mechanism.

For example, a possible reaction pathway for hydrozincite formation could involve:

Adsorption of CO₂ onto the zinc hydroxide surface.

Reaction of CO₂ with a surface hydroxyl group to form a bicarbonate species, possibly facilitated by a water molecule. This step would involve a specific transition state geometry and energy barrier.

Rearrangement of surface atoms and further reaction with zinc ions to form the hydrozincite crystal lattice.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules and materials. For crystalline solids like hydrozincite, these methods are particularly useful for predicting and refining crystal structures.

Crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements for a given chemical composition. cam.ac.uk This is a computationally intensive task due to the vast number of possible conformations and packing possibilities. cam.ac.uk For hydrozincite, the fundamental structure has been well-established through experimental techniques like single-crystal X-ray diffraction. minsocam.orgrruff.info The accepted structure is monoclinic, with the space group C2/m. minsocam.org

Computational methods serve to refine these experimental structures and explore the landscape of other potential, perhaps unobserved, polymorphs. DFT calculations can optimize the geometry of a given crystal structure, refining the lattice parameters and atomic positions to find the minimum energy configuration. mdpi.com These refined parameters can then be compared with high-resolution experimental data. rruff.info

DFT and molecular modeling simulations are also critical for comparing the relative stabilities of different crystal structures. As discussed previously, DFT calculations have been used to compare the energy of the known hydrozincite structure (space group C2/m) with a hypothetical pure-zinc aurichalcite structure (space group P2₁/m), finding the latter to be more stable at ambient pressure. mdpi.com Furthermore, evolutionary structure prediction algorithms combined with DFT have been used to explore the high-pressure behavior of the simpler zinc carbonate (ZnCO₃), predicting pressure-induced phase transitions to different space groups, including C2/m, the same as hydrozincite. researchgate.netnih.gov This highlights the power of simulation in exploring phases that may only be stable under non-ambient conditions.

The table below summarizes the crystallographic data for hydrozincite from experimental sources, which provides the benchmark for computational refinement.

ParameterValue (Ghose, 1964) minsocam.orgValue (RRUFF Database) rruff.info
Crystal SystemMonoclinicMonoclinic
Space GroupC2/mC2/m
a (Å)13.6213.54(1)
b (Å)6.306.287(6)
c (Å)5.425.382(3)
β (°)95°50'95.74(5)°
Volume (ų)464.3456.0(4)

Note: This table is interactive. You can sort the columns by clicking on the headers.

Surface Reactivity and Adsorption Behavior Simulations

Simulations of surface reactivity and adsorption are crucial for understanding how basic zinc carbonate interacts with its environment, for instance, as a catalyst precursor or in sorption applications.

Quantum chemical modeling has been employed to study the interaction between basic zinc carbonate nanoparticles (ZnC-NPs) and biopolymers. These simulations revealed that the interactions are energetically favorable, with a calculated energy change (∆E) exceeding 9788 kcal/mol. researchgate.net The models indicated a preference for interaction through the hydroxyl (-OH) groups on the basic zinc carbonate surface. researchgate.net

First-principles density functional theory (DFT) calculations are a common method to explore surface phenomena on related zinc compounds like zinc oxide (ZnO), which is the thermal decomposition product of basic zinc carbonate. researchgate.netnih.gov Studies on ZnO surfaces provide a model for understanding the types of interactions that can occur. For example, simulations of ethylene (B1197577) carbonate (EC) adsorption on the ZnO(101̅0) surface show that EC molecules preferentially adsorb via bonding between their carbonyl oxygen and a surface zinc atom. acs.org

Ab initio molecular dynamics (AIMD) simulations can further probe the dynamic adsorption properties and structural stability of molecules on zinc surfaces. researchgate.net These simulations can reveal details about charge density differences and charge transfer between the adsorbate and the surface, identifying the specific atoms involved in the bonding. researchgate.net While much of this detailed simulation work has focused on zinc oxide or zinc metal surfaces, the methodologies are directly applicable to the more complex structure of basic zinc carbonate. acs.orgresearchgate.net

The following table summarizes findings from adsorption simulations on zinc-related surfaces, illustrating the type of data generated through computational studies.

SystemSimulation MethodKey FindingReference
Basic Zinc Carbonate - BiopolymerQuantum Chemical ModelingInteraction is energetically advantageous (∆E > 9788.910 kcal/mol), occurring preferably through OH groups. researchgate.net
Ethylene Carbonate on ZnO(101̅0)Density Functional Theory (DFT)Molecular adsorption is preferred via bonding between carbonyl oxygen and surface Zn. The reaction is exothermic, but kinetically hindered. acs.org
Amino Acids on Zn (0001)First-Principles Calculations / AIMDStable adsorption configurations identified; charge transfer occurs from adsorbate molecules to the zinc surface. researchgate.net

Thermodynamic Modeling

Thermodynamic modeling is essential for determining the conditions under which basic zinc carbonate is stable and for predicting the feasibility of its formation and decomposition reactions.

Phase Stability and Equilibrium Calculations

The stability of basic zinc carbonate is intrinsically linked to temperature and its chemical environment. Simple zinc carbonate (ZnCO₃) converts to basic zinc carbonate (Zn₅(CO₃)₂(OH)₆) upon warming in solution. wikipedia.org Basic zinc carbonate itself is not stable at high temperatures and decomposes to form the more stable zinc oxide (ZnO). researchgate.netnih.gov Thermogravimetric analysis (TGA) shows this decomposition process typically begins around 150°C and is complete by about 300°C, with a maximum rate of weight loss occurring at approximately 270°C. researchgate.netnih.gov

Phase equilibrium studies in complex systems containing zinc provide a framework for understanding these stabilities. For instance, in the Zn-As-S system, equilibrium diagrams of sections like ZnAs₂-ZnS and As₂S₃-ZnS are shown to be eutectic, indicating the temperatures at which mixtures will melt or solidify. tkk.fi Such calculations are vital for metallurgical processes and for predicting the behavior of zinc compounds under various conditions.

The table below presents data from phase equilibrium studies in related zinc systems, which illustrates the type of information derived from thermodynamic modeling.

SystemEquilibrium TypeComposition (mol. % ZnS)Reference
Zn₃As₂-ZnSPeritectic10.5 tkk.fi
ZnAs₂-ZnSEutectic0.5 tkk.fi
As₂S₂-ZnSEutectic0.9 tkk.fi
As₂S₃-ZnSEutectic3.0 tkk.fi

Prediction of Reaction Feasibility and Driving Forces

Thermodynamic principles, particularly the change in Gibbs free energy (ΔG), are used to predict whether a chemical reaction is spontaneous. ncert.nic.in A negative ΔG indicates a thermodynamically feasible process. For the decomposition of zinc carbonate to zinc oxide and carbon dioxide, calculations show the reaction becomes feasible at temperatures above 411 K (138°C). knowunity.co.uk

Computational studies can calculate reaction energies to determine thermodynamic driving forces. For the decomposition of ethylene carbonate on a ZnO surface, the reaction energies are exothermic, ranging from -1.3 to -2.6 eV, which indicates a strong thermodynamic driving force for decomposition. acs.org

However, thermodynamic feasibility does not guarantee a reaction will occur at a measurable rate. Kinetic factors, specifically the activation energy (Ea), must also be considered. acs.org The activation energy represents the barrier that must be overcome for a reaction to proceed. For the thermal decomposition of basic zinc carbonate, the activation energy has been estimated using methods like the Coats-Redfern method, yielding an average value of 33.89 kJ/mol. researchgate.net Another study using the Friedman isoconversional method calculated activation energies in the range of 130–170 kJ/mol for the initial decomposition stage. researchgate.net The differences highlight how the calculated kinetic parameters can vary with the model used. Even with a strong thermodynamic driving force, a high activation barrier can kinetically hinder a reaction, making it very slow at lower temperatures. acs.org

The following table summarizes key thermodynamic and kinetic data for reactions involving zinc carbonates.

ReactionParameterValueSignificanceReference
ZnCO₃ → ZnO + CO₂Transition Temperature (for ΔG < 0)> 411 K (138°C)Temperature above which decomposition is thermodynamically spontaneous. knowunity.co.uk
Basic Zinc Carbonate DecompositionActivation Energy (Ea)33.89 kJ/molKinetic barrier for the decomposition reaction (Coats-Redfern method). researchgate.net
Basic Zinc Carbonate DecompositionActivation Energy (Ea)130–170 kJ/molKinetic barrier for the initial stage of decomposition (Friedman method). researchgate.net
Ethylene Carbonate Decomposition on ZnOReaction Energy-1.3 to -2.6 eVIndicates a strong thermodynamic driving force for the reaction. acs.org

Future Research Directions and Unaddressed Challenges

Development of Standardized Characterization Protocols for Basic Zinc Carbonates

A primary challenge in the study of basic zinc carbonates is the ambiguity arising from their complex chemistry, inconsistent naming conventions, and a lack of comprehensive reference spectra. nih.govnih.govnih.gov Materials labeled as "basic zinc carbonate," "zinc carbonate basic," or "zinc hydroxide (B78521) carbonate" can exhibit significant variations in their precise stoichiometry, hydration state, and crystalline structure, often containing minor components like zinc oxide. nih.govnih.gov This inconsistency hinders the comparability of research findings across different studies.

Future research must prioritize the development of standardized characterization protocols. A multi-technique approach is essential for a thorough and unambiguous characterization of these materials. nih.govnih.govnih.gov Establishing a benchmark set of analytical methods and corresponding reference data for the different phases of basic zinc carbonate would provide a crucial foundation for all subsequent research.

Analytical TechniquePurpose in Characterizing Basic Zinc CarbonateRelevant Findings & Citations
X-ray Diffraction (XRD)To identify the crystalline phases present and compare them with reference patterns of hydrozincite (Zn₅(CO₃)₂(OH)₆) and other potential components like zinc oxide. nih.govresearchgate.netXRD patterns can confirm the primary phase and detect crystalline impurities. Studies have used XRD to track the synthesis of basic zinc carbonate and its thermal decomposition. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA)To determine the thermal stability and decomposition profile, quantifying weight loss associated with the release of water and carbon dioxide. researchgate.netscientific.netTGA reveals a decomposition temperature of approximately 270-300°C. nih.govscientific.net The total weight loss (around 23-26%) helps in confirming the chemical formula. nih.govresearchgate.net
Infrared (IR) SpectroscopyTo identify functional groups, specifically the characteristic vibrations of O-H and CO₃²⁻ groups, and to detect the presence of zinc oxide. nih.govSpectra show prominent peaks corresponding to O-H, carbonate, and Zn-O bonds, allowing for structural comparison with reference compounds. nih.gov
Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES)To precisely quantify the zinc content (w/w) and measure the concentration of heavy metal impurities. nih.govnih.govUsed to determine a zinc content of 56.6% (w/w) in a test sample and confirm that heavy metals were below the limit of quantitation. nih.govnih.gov
Scanning Electron Microscopy (SEM)To investigate the surface morphology, particle shape, and size of the synthesized basic zinc carbonate powders and nanostructures. researchgate.netscientific.netSEM imaging is crucial for visualizing the hierarchical architectures and tailored nanostructures produced through novel synthesis routes. researchgate.net

In-situ and Operando Studies of Formation and Transformation Mechanisms

Understanding the precise mechanisms by which basic zinc carbonate forms and transforms is critical for controlling its synthesis and application. Traditionally, the analysis is performed ex-situ, examining the product after the reaction is complete. This approach, however, misses crucial information about transient intermediate phases and reaction kinetics.

Future research should increasingly employ in-situ and operando techniques to observe these processes in real-time. For instance, studying the absorption of carbon dioxide and water vapor by zinc oxide to form basic zinc carbonate under controlled conditions can provide deep insights into the reaction pathway. researchgate.net Similarly, monitoring the thermal decomposition of basic zinc carbonate into zinc oxide using techniques like time-resolved XRD or TGA coupled with mass spectrometry would elucidate the transformation mechanism, which is vital for its application as a precursor for ZnO nanoparticles. researchgate.netresearchgate.netscientific.net These advanced studies will enable a more rational design of synthesis processes to achieve desired material properties.

Exploring Novel Synthesis Routes for Tailored Nanostructures and Hierarchical Architectures

The morphology of basic zinc carbonate at the nanoscale significantly influences its properties and performance in various applications. Therefore, a key research frontier is the development of novel synthesis methods that provide precise control over particle size, shape, and assembly into complex hierarchical architectures.

Recent studies have moved beyond simple precipitation, exploring methods like hydrothermal synthesis, solid-state reactions, and the use of templates to guide crystal growth. researchgate.netresearchgate.net For example, hydrothermal treatment of zinc acetate (B1210297) dihydrate and urea (B33335) has been shown to produce zinc carbonate hydroxide nanoparticles. researchgate.net Another innovative approach involves a solid-state reaction at room temperature using a polymer template (PEG-400), where the template's properties influence the reaction mechanism and final product phase. researchgate.net The ability to produce tailored nanostructures is particularly important as basic zinc carbonate is a key precursor for creating active zinc oxide nanoparticles, where the precursor's morphology can dictate the final properties of the oxide. researchgate.netresearchgate.net

Synthesis MethodPrecursorsKey Findings/OutcomeCitation
Hydrothermal TreatmentZinc acetate dihydrate and ureaSuccessfully synthesized zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆) nanoparticles at 120°C. researchgate.net
Aqueous PrecipitationZinc oxide and ammonium (B1175870) hydrogencarbonateProduces pentazinc hexahydroxydicarbonate (Zn₅(CO₃)₂(OH)₆) as the main product after sufficient reaction time. researchgate.net
Solid-State ReactionZinc sulfate (B86663) heptahydrate and ammonium bicarbonate with a PEG-400 templateThe template mechanism and reactant molar ratio control whether zinc carbonate or basic zinc carbonate is formed. researchgate.net
CarbonationZinc oxide suspended in a dilute solution of a water-soluble organic acid (e.g., acetic acid) and CO₂A patented process for converting zinc oxide into basic zinc carbonate with good purity and covering power. google.com

Deepening Understanding of Surface Chemistry and Reactivity in Catalytic Processes

Basic zinc carbonate has demonstrated potential as a catalyst, particularly in processes related to carbon dioxide utilization. Its catalytic properties are attributed to its surface chemistry, which can provide both acidic and basic sites for chemical reactions. For instance, zinc-based catalysts are effective in the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide and in the coupling of CO₂ with epoxides to form cyclic carbonates. researchgate.netacs.org

However, a significant challenge remains in developing a fundamental understanding of its surface reactivity. Future research must move beyond simply observing catalytic activity to meticulously characterizing the catalyst's surface. This involves identifying the nature and density of Lewis acid sites (Zn²⁺) and basic sites (carbonate/hydroxide groups), understanding how these sites interact with reactants, and elucidating the detailed mechanisms of surface reactions. acs.org Connecting specific synthesis routes to the resulting surface properties and, in turn, to catalytic performance is a critical unaddressed challenge that, if solved, could lead to the rational design of highly efficient catalysts.

Computational Approaches for Predicting and Optimizing Material Properties

The structural complexity and variability of basic zinc carbonate make it an ideal candidate for investigation using computational modeling and simulation. While experimental characterization can be challenging, computational methods like Density Functional Theory (DFT) can predict the structural, electronic, and thermodynamic properties of different stoichiometries and crystalline forms.

The Materials Project, for example, provides detailed computational data on the simpler zinc carbonate (smithsonite), including its crystal structure and bond lengths, derived from such calculations. materialsproject.org A significant future research direction is to apply these powerful computational tools to the more complex structures of basic zinc carbonate. Such studies could predict the relative stability of different phases, model the vibrational spectra (for comparison with experimental IR data), and simulate surface reactions to understand catalytic mechanisms at the atomic level. Furthermore, machine learning models could be trained on both computational and experimental data to accelerate the discovery of new synthesis routes and to predict the properties of novel basic zinc carbonate materials, thereby guiding experimental efforts toward the most promising candidates for specific applications. materialsproject.org

Q & A

Basic Question: What experimental methods are recommended for synthesizing basic zinc carbonate, and how can reproducibility be ensured?

Answer:
Synthesis typically involves reacting zinc oxide (ZnO) or zinc salts (e.g., ZnSO₄) with sodium carbonate (Na₂CO₃) or carbonic acid under controlled pH and temperature. For example:

ZnO + H₂CO₃ → ZnCO₃·xZn(OH)₂·yH₂O (basic zinc carbonate)  

Methodological Recommendations:

  • Use stoichiometric ratios adjusted for hydration states (e.g., 3:1 Zn²⁺:CO₃²⁻ for tribasic forms) .
  • Monitor pH (8–10) to favor basic salt formation .
  • Characterize intermediates via XRD and FTIR to confirm phase purity .
  • Report detailed reaction conditions (temperature, stirring rate, aging time) to ensure reproducibility .

Basic Question: How can researchers determine whether a zinc salt is basic or neutral using laboratory techniques?

Answer:

  • pH Testing: Prepare a 0.1 M aqueous solution (if soluble) and measure pH. Basic salts exhibit pH >7 due to residual hydroxide ions .
  • Thermogravimetric Analysis (TGA): Basic salts decompose at higher temperatures (200–300°C) to release CO₂ and H₂O, while neutral salts (e.g., ZnCO₃) decompose at lower temperatures .
  • Titration: Use acid-base titration to quantify hydroxide content .

Advanced Question: How can contradictions in reported thermal stability data for basic zinc carbonate be resolved?

Answer:
Discrepancies often arise from variations in hydration states or structural defects. Methodological Steps:

  • Perform in situ XRD/TGA to correlate decomposition phases with mass loss .
  • Compare synthesized samples with commercial standards (e.g., hydrozincite, Zn₅(CO₃)₂(OH)₆) .
  • Use DFT calculations to model stability under different thermodynamic conditions .

Advanced Question: What theoretical frameworks are relevant for studying the reactivity of basic zinc carbonate in environmental applications?

Answer:

  • Acid-Base Theory: Explain its buffering capacity in neutralizing acidic pollutants .
  • Coordination Chemistry: Investigate Zn²⁺ coordination with CO₃²⁻/OH⁻ ligands to predict adsorption behavior .
  • Surface Complexation Modeling: Quantify ion-exchange interactions in aqueous systems .

Advanced Question: How can factorial design optimize the synthesis of basic zinc carbonate for enhanced porosity?

Answer:

  • Variables: pH (8–12), temperature (25–80°C), and reactant concentration.
  • Response Surface Methodology (RSM): Model interactions between variables to maximize surface area .
  • Characterization: Use BET analysis and SEM to validate porosity .

Advanced Question: What analytical techniques are critical for studying basic zinc carbonate’s interactions in composite materials?

Answer:

  • XPS: Identify surface Zn-OH and Zn-CO₃ bonding .
  • Solid-State NMR: Probe local CO₃²⁻ environments .
  • In Situ Raman Spectroscopy: Monitor structural changes during thermal treatment .

Basic Question: How can researchers confirm the chemical identity and purity of synthesized basic zinc carbonate?

Answer:

  • XRD: Match peaks with reference patterns (e.g., ICDD PDF 00-019-1458 for hydrozincite) .
  • Elemental Analysis (ICP-OES): Verify Zn:C:O ratios .
  • FTIR: Detect characteristic CO₃²⁻ (1410 cm⁻¹) and OH⁻ (3500 cm⁻¹) bands .

Advanced Question: What methodologies assess the environmental stability of basic zinc carbonate under varying humidity conditions?

Answer:

  • Accelerated Aging Tests: Expose samples to 30–90% relative humidity and monitor phase transitions via XRD .
  • Kinetic Modeling: Derive degradation rates using Avrami-Erofeev equations .

Advanced Question: How can mechanistic studies elucidate the reaction pathways in basic zinc carbonate formation?

Answer:

  • Time-Resolved SAXS/WAXS: Track nucleation and growth kinetics .
  • Isotopic Labeling (¹³C): Trace carbonate sources in reaction intermediates .

Advanced Question: How should researchers address discrepancies in solubility data for basic zinc carbonate across literature?

Answer:

  • Standardize Protocols: Use identical solvents (e.g., deionized water vs. buffered solutions) and agitation methods .
  • Meta-Analysis: Statistically aggregate data from peer-reviewed studies to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.